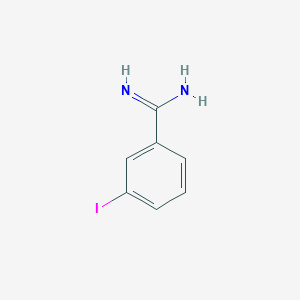
3-iodobenzenecarboximidamide
Description
3-iodobenzenecarboximidamide is an organic compound with the molecular formula C7H7IN2 It is a derivative of benzamidine, where an iodine atom is substituted at the third position of the benzene ring
Propriétés
Numéro CAS |
756434-74-9 |
|---|---|
Formule moléculaire |
C7H7IN2 |
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
3-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H7IN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) |
Clé InChI |
XJQGSJBTLSVOQF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=N)N |
SMILES canonique |
C1=CC(=CC(=C1)I)C(=N)N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodobenzenecarboximidamide typically involves the iodination of benzamidine. One common method is the direct iodination of benzamidine using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 3-iodobenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amidine group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamidines.
Oxidation and Reduction: Products include oxidized or reduced derivatives of this compound.
Applications De Recherche Scientifique
3-iodobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an inhibitor in enzymatic studies, particularly for serine proteases.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-iodobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. It acts as a reversible competitive inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can modulate various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Benzamidine: The parent compound, which lacks the iodine substitution.
4-Iodo-benzamidine: Another iodinated derivative with the iodine atom at the fourth position.
2-Iodo-benzamidine: A derivative with the iodine atom at the second position.
Uniqueness: 3-iodobenzenecarboximidamide is unique due to the specific position of the iodine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to other iodinated benzamidines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


